molecular formula C4H12ClNO B14679436 N,N-diethylhydroxylamine;hydrochloride CAS No. 38968-22-8

N,N-diethylhydroxylamine;hydrochloride

Cat. No.: B14679436
CAS No.: 38968-22-8
M. Wt: 125.60 g/mol
InChI Key: DWPFAJHIOBOYEB-UHFFFAOYSA-N
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Description

N,N-diethylhydroxylamine;hydrochloride is the salt form of a highly effective organic compound that serves as a potent polymerization inhibitor and oxygen scavenger in research applications. Its primary research value lies in its ability to inhibit free radical polymerization, a mechanism crucial for studying the stabilization of vinyl monomers like styrene during distillation and high-temperature processing . As a radical scavenger, it efficiently terminates autoxidation chains, making it valuable for investigating the prevention of unwanted polymerization in industrial chemical processes and materials science . Furthermore, this compound functions as a versatile reagent in corrosion inhibition studies, where it facilitates the formation of protective magnetite films on ferrous metals in aqueous systems . It is also employed in environmental chemistry research for the reductive treatment of heavy metal contaminants, such as the conversion of toxic hexavalent chromium to its less hazardous trivalent state . Researchers utilize this compound across various fields, including polymer science, water treatment chemistry, and industrial process stabilization, to control oxidative degradation and unwanted side reactions. This product is provided strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

38968-22-8

Molecular Formula

C4H12ClNO

Molecular Weight

125.60 g/mol

IUPAC Name

N,N-diethylhydroxylamine;hydrochloride

InChI

InChI=1S/C4H11NO.ClH/c1-3-5(6)4-2;/h6H,3-4H2,1-2H3;1H

InChI Key

DWPFAJHIOBOYEB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)O.Cl

Origin of Product

United States

Synthesis Methodologies and Process Optimization

Established Synthetic Routes for N,N-Diethylhydroxylamine

Two principal methods have historically dominated the industrial production of N,N-diethylhydroxylamine: the oxidation of diethylamine (B46881) and the oxidative cracking of triethylamine (B128534). guidechem.com These routes are well-established, though they present distinct advantages and challenges in terms of process complexity, yield, and purity of the final product.

Diethylamine Oxidation Pathways

The direct oxidation of diethylamine offers a more direct route to N,N-diethylhydroxylamine. This pathway typically involves the reaction of diethylamine with an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), in the presence of a catalyst. google.comgoogle.com Titanium-silicalite (TS-1) has emerged as a particularly effective catalyst for this transformation due to its unique microporous structure and isolated titanium active sites. smolecule.com

The reaction is generally carried out in a solvent, and the dropwise addition of hydrogen peroxide is crucial for controlling the reaction and improving the effective utilization of the oxidant. researchgate.net The molar ratio of diethylamine to hydrogen peroxide significantly influences the selectivity towards N,N-diethylhydroxylamine. researchgate.net Research has shown that TS-1 can catalyze both the desired oxidation of diethylamine and the further oxidation of the N,N-diethylhydroxylamine product, making careful control of reaction parameters essential. researchgate.net

Table 1: Optimized Reaction Conditions for Diethylamine Oxidation using TS-1 Catalyst smolecule.com
ParameterValue
CatalystTitanium-silicalite (TS-1)
Reactants Molar Ratio (Diethylamine:H₂O₂)2.5:1
Temperature70°C
Pressure0.1 MPa
Selectivity for N,N-diethylhydroxylamine99%
Effective H₂O₂ Utilization Rate97.5%
Overall Yield94%

Triethylamine Oxidative Cracking Procedures

The triethylamine oxidative cracking method is a widely used industrial process for synthesizing N,N-diethylhydroxylamine. google.com This multi-step process begins with the oxidation of triethylamine to form an intermediate, triethylamine oxide. This is followed by the thermal decomposition (cracking) of the triethylamine oxide to yield N,N-diethylhydroxylamine and a byproduct. google.comchemicalbook.comgoogle.com

A common procedure involves reacting triethylamine with hydrogen peroxide. In one patented method, triethylamine, a 27.5% mass percent solution of hydrogen peroxide, and a catalyst are reacted to produce triethylamine oxide. google.com This intermediate is then continuously injected into a tubular reactor and subjected to cracking at temperatures ranging from 100-200°C and a pressure of 1-2 atm to produce N,N-diethylhydroxylamine. google.com Another approach utilizes peroxyacetic acid as the oxidant to convert triethylamine to triethylamine oxide, which is subsequently cracked under reduced pressure at temperatures between 80-150°C. google.com

Table 2: Process Parameters for Triethylamine Oxidative Cracking google.com
StepProcess DetailsParameters
1. OxidationReaction of triethylamine with 27.5% H₂O₂ and a catalyst to form triethylamine oxide.-
-
2. CrackingContinuous injection of triethylamine oxide into a tubular reactor.Temperature: 100-200°C
Pressure: 1-2 atm

Advanced Synthetic Approaches

In the quest for more sustainable and efficient chemical processes, advanced synthetic methodologies are being explored. These approaches often leverage novel catalytic systems to improve reaction rates, selectivity, and environmental footprint.

Nanocatalysis in N,N-Diethylhydroxylamine Synthesis

Nanocatalysts offer significant advantages in organic synthesis due to their high surface-area-to-volume ratio and unique electronic properties, which can lead to enhanced catalytic activity and selectivity. ijirset.com

An innovative approach to the synthesis of N,N-diethylhydroxylamine involves the use of glycerol-stabilized nano-titanium dioxide (TiO₂) as a catalyst. ijirset.com This method facilitates the direct oxidation of diethylamine with hydrogen peroxide under mild conditions. The nano-TiO₂ catalyst is prepared via a sol-gel procedure. ijirset.com

The study of this catalytic system has involved the optimization of various reaction parameters, including reaction time, temperature, and the amount of nanocatalyst. ijirset.com Optimal conditions were identified as a temperature of 35°C, a reaction time of 45 minutes, and a specific amount of the nanocatalyst. ijirset.com

A key advantage of the glycerol-stabilized nano-TiO₂ catalytic process is its ability to proceed under solvent-free conditions. smolecule.comijirset.com The elimination of organic solvents is a cornerstone of green chemistry, as it reduces waste generation and minimizes environmental impact. smolecule.com

Solvent-free synthesis enhances the frequency of effective collisions between reactant molecules, which can lead to increased reaction yields. smolecule.comijirset.com The direct nanocatalytic process using glycerol-stabilized nano-TiO₂ for the preparation of N,N-diethylhydroxylamine from diethylamine and H₂O₂ exemplifies a successful application of this green chemistry principle. ijirset.com

Table 3: Optimal Conditions for Solvent-Free Synthesis using Glycerol-Stabilized Nano-TiO₂ ijirset.com
ParameterValue
CatalystGlycerol-stabilized nano-TiO₂
Temperature35°C
Reaction Time45 minutes
Amount of Nanocatalyst75 mg

Process Optimization for Enhanced Yield and Purity

The quest for higher yields and purity in the synthesis of N,N-diethylhydroxylamine has driven significant innovations in process optimization. Key areas of improvement include the development of novel catalytic systems, the refinement of reaction conditions, and the implementation of advanced purification techniques.

For instance, the use of a solid acid catalyst containing polyoxometalate in a fixed-bed reactor has been explored. guidechem.com This method involves reacting a mixed aqueous solution of triethylamine, acetic acid, and hydrogen peroxide at a controlled temperature of 40-60℃. guidechem.com The subsequent decomposition of the intermediate product occurs in a separate reactor at 100-120°C and a pressure of 600-700mmHg. guidechem.com

Another significant advancement is the utilization of titanium-silicalite (TS-1) as a heterogeneous catalyst for the oxidation of diethylamine with hydrogen peroxide. smolecule.com This catalyst has shown high selectivity towards the formation of N,N-diethylhydroxylamine. google.com Further enhancements have been achieved by employing glycerol-stabilized nano-titanium dioxide as a catalyst in a solvent-free system. ijirset.com This green chemistry approach not only improves the yield but also simplifies the process by eliminating the need for a solvent. ijirset.com The direct oxidation of diethylamine with hydrogen peroxide in the presence of this nanocatalyst has been optimized for temperature, reaction time, and catalyst amount. ijirset.com

The impact of catalyst loading on the reaction's efficiency has been a key area of study. For the glycerol-stabilized nano-titanium dioxide system, an optimal catalyst loading was identified to achieve a balance between sufficient active sites for the reaction and economic use of the catalyst. ijirset.com

The following interactive data table summarizes key findings from various studies on process optimization for the synthesis of N,N-diethylhydroxylamine.

Catalyst SystemStarting MaterialKey Optimization ParametersReported OutcomeReference
Solid acid catalyst with polyoxometalateTriethylamineTemperature: 40-60℃ (oxidation), 100-120℃ (decomposition); Pressure: 600-700mmHg (decomposition)Improved control over the reaction process. guidechem.com
Titanium-silicalite (TS-1)DiethylamineUse of t-butyl or t-amyl alcohol as solvent; Temperature: 40-120℃Yield of 87.1% with 95.5% selectivity. google.com
Glycerol-stabilized nano-TiO2DiethylamineSolvent-free conditions; Optimized temperature, time, and catalyst amount.Increased yield and adherence to green chemistry principles. ijirset.com

Synthesis and Handling Considerations for N,N-Diethylhydroxylamine Hydrochloride

The synthesis of N,N-diethylhydroxylamine hydrochloride involves the reaction of the N,N-diethylhydroxylamine free base with hydrochloric acid. While specific literature detailing the optimization of this particular conversion is limited, general principles of acid-base neutralization and salt crystallization are applicable. The process would typically involve dissolving the N,N-diethylhydroxylamine in a suitable solvent and then adding a stoichiometric amount of hydrochloric acid. The resulting hydrochloride salt would then be isolated through crystallization, which can be induced by cooling, evaporation of the solvent, or the addition of an anti-solvent. Purification of the final product can be achieved through recrystallization to remove any unreacted starting materials or byproducts. google.com

Handling and Storage:

Proper handling and storage of N,N-diethylhydroxylamine hydrochloride are crucial for maintaining its stability and ensuring safety. The hydrochloride salt is a solid, which differentiates its handling from the often liquid N,N-diethylhydroxylamine free base.

Key handling precautions include:

Ventilation: Handling should be performed in a well-ventilated area to avoid inhalation of any dust or vapors. ijirset.com

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and protective clothing, should be worn to prevent skin and eye contact. guidechem.com

Ignition Sources: Keep the compound away from heat, sparks, and open flames, as it is a flammable solid. guidechem.com

Electrostatic Discharge: Take precautionary measures against static discharges. gosingletrack.com

For storage, the following conditions are recommended:

Container: Store in a tightly closed container in a dry and cool place. ijirset.com

Incompatible Materials: Keep away from strong oxidizing agents and strong acids. fishersci.com

Moisture: Protect from moisture, as the compound may be hygroscopic. coleparmer.com

Molecular Structure, Conformation, and Spectroscopic Characterization

Gas-Phase Molecular Structures and Conformational Isomerism

In the isolated environment of the gas phase, N,N-diethylhydroxylamine exhibits conformational diversity due to the flexibility of its ethyl groups and the hydroxyl moiety. Investigations have successfully identified and characterized multiple stable conformers of the molecule.

A study of the hydroxyl deuterated form, N,N-diethyl(2H)hydroxylamine, provided precise rotational constants for the most stable conformer, as detailed in the table below. unibo.it

Rotational ConstantValue (MHz)
A7210.938(2)
B2018.628(1)
C1739.696(1)
Table 1: Experimentally determined rotational constants for the most stable conformer of N,N-diethyl(2H)hydroxylamine. unibo.it

To accurately determine the molecular structure, spectroscopic analysis of various isotopologues is crucial. For the most stable conformer of N,N-diethylhydroxylamine, the rotational spectra of its ¹³C and ¹⁵N isotopologues were observed in their natural abundance. illinois.eduresearchgate.net This data, combined with measurements of the parent molecule, enabled a partial but accurate determination of the molecular structure in the vibrational ground state. researchgate.netmdpi.com Further refinement of the structure was achieved by extending these studies to the hydroxyl deuterated species (N,N-diethyl(2H)hydroxylamine), which provided additional geometric constraints. unibo.it

Electronic Structure and Ionization Properties

The electronic structure of N,N-diethylhydroxylamine, particularly the energies of its core and valence electrons, has been thoroughly investigated using photoelectron spectroscopy.

Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS) measurements have provided detailed information on the electron binding energies of DEHA. illinois.edu UPS experiments determined the binding energies for the highest occupied molecular orbital (HOMO) to be 8.95 eV and the next-to-highest occupied molecular orbital (HOMO-1) to be 10.76 eV. researchgate.net

XPS was used to measure the K-shell binding energies for the carbon, nitrogen, and oxygen atoms. researchgate.net These core-level energies provide insight into the chemical environment of each atom within the molecule. illinois.edu

Measurement TypeOrbitalBinding Energy (eV)
UPSHOMO8.95
UPSHOMO-110.76
XPSCβ(1s)290.42
XPSCα(1s)291.45
XPSN(1s)405.98
XPSO(1s)538.75
Table 2: Valence and core electron binding energies for N,N-diethylhydroxylamine. researchgate.net

The assignment of the experimentally observed photoemission spectra was substantiated by high-level quantum chemical calculations. illinois.edu The core C(1s), N(1s), and O(1s) photoemission spectra were assigned with the support of Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI) calculations using a cc-pVTZ basis set. illinois.eduresearchgate.net Furthermore, Density Functional Theory (DFT) and Time-Dependent DFT were employed to accurately reproduce the binding energies and peak profiles of the outer valence electrons. illinois.edu

An interesting finding from the combined spectroscopic and computational studies relates to the geometry of the molecule upon ionization. Supporting calculations revealed that when an electron is removed from the HOMO, the molecular structure of the resulting cation undergoes a significant rearrangement. researchgate.net The structure of this first ionized state is not that of a typical amine; instead, it closely resembles that of an N-oxoammonium compound. illinois.eduresearchgate.net This transformation highlights the substantial impact of ionization on the molecule's geometric and electronic configuration.

Molecular Complexation: N,N-Diethylhydroxylamine-Water Interactions

Correlation between Molecular Interactions and Reactivity at the Nitrogen Site

The reactivity of the nitrogen atom in N,N-diethylhydroxylamine hydrochloride is fundamentally governed by the molecular interactions arising from its salt structure. The protonation of the tertiary amine nitrogen to form an ammonium (B1175870) salt, [(C₂H₅)₂N⁺H(OH)]Cl⁻, introduces significant changes to the electronic environment and steric accessibility of the nitrogen center, which in turn dictates its chemical behavior compared to its free base form, N,N-diethylhydroxylamine (DEHA).

The primary molecular interaction influencing the nitrogen site's reactivity is the formation of a covalent bond with a proton (H⁺), resulting in a positively charged quaternary ammonium-like center. This positive charge effectively withdraws electron density from the nitrogen atom, nullifying its nucleophilic character. Unlike the free base, where the nitrogen's lone pair of electrons is available to attack electrophilic centers, the nitrogen in the hydrochloride salt has its lone pair engaged in bonding with the proton.

Furthermore, this protonated nitrogen center becomes a focal point for strong intermolecular hydrogen bonding. The ammonium proton (N⁺-H) acts as a hydrogen bond donor, interacting with the chloride counter-ion (Cl⁻) and potentially with the hydroxyl group of neighboring molecules. These interactions stabilize the molecule in a specific conformation, creating steric hindrance around the nitrogen atom and further diminishing its ability to participate in chemical reactions.

The influence of protonation on reactivity has been quantified in studies examining the reaction of DEHA and its protonated form with various radical species. Research utilizing nanosecond pulse radiolysis has measured the rate constants for these reactions, providing direct evidence of the altered reactivity. chemicalbook.com For instance, the reaction with hydrogen atoms (•H) occurs with the protonated form of DEHA, as the experiment is conducted in an acidic medium where the compound exists as [(C₂H₅)₂N⁺H(OH)]. chemicalbook.com

The comparative reactivity data underscores the profound impact of protonation on the reaction pathways at the nitrogen center. While the free base can engage in reactions involving its nitrogen lone pair, the reactivity of the protonated species is shifted towards other parts of the molecule, such as hydrogen abstraction from the hydroxyl group. chemicalbook.com

Below is a data table summarizing the findings on the reactivity of DEHA and its protonated form with different radicals.

Reacting SpeciesForm of N,N-diethylhydroxylamineMeasured Rate Constant (M⁻¹s⁻¹)Reaction Mechanism Note
•OH (Hydroxyl Radical)Neutral (DEHA)Data not specified in snippetsOxidized by hydrogen abstraction from the hydroxyl group to form (C₂H₅)₂NO•. chemicalbook.com
CO₃⁻• (Carbonate Radical)Neutral (DEHA)Data not specified in snippetsTransient intermediates show no absorption peak between 300 and 800 nm. chemicalbook.com
eₐₒ⁻ (Aqueous Electron)Neutral (DEHA)Data not specified in snippetsTransient intermediates show no absorption peak between 300 and 800 nm. chemicalbook.com
•H (Hydrogen Atom)Protonated DEHAData not specified in snippetsTransient intermediates show no absorption peak between 300 and 800 nm. chemicalbook.com

Mechanistic Investigations of Chemical Reactivity

Radical Scavenging Mechanisms and Kinetics

N,N-diethylhydroxylamine (DEHA) is recognized as a potent free-radical scavenger. ataman-chemicals.comijcce.ac.ir Its reactivity and mechanisms of action have been investigated with respect to various radicals and oxidative processes.

The efficacy of a radical scavenger is determined by its reaction kinetics with highly reactive species. Studies using nanosecond pulse radiolysis have determined the rate constants for DEHA's reactions with several radiolytically produced radicals in aqueous solutions. researchgate.net The reaction with the highly oxidizing hydroxyl radical (•OH) is particularly rapid. The mechanism involves hydrogen abstraction from the hydroxyl group of DEHA to form a transient diethylnitroxide radical, ((C2H5)2NO•). researchgate.net In contrast, the reaction of DEHA with the carbonate radical (CO3•−) is significantly slower and proceeds via a different mechanism that does not involve hydrogen abstraction to produce the nitroxide radical. The reaction with hydrated electrons (eaq−) is also relatively slow. researchgate.net

The reaction between DEHA and hydroxyl radicals is notably faster in the gas phase than in aqueous solutions, a factor that explains its predicted efficacy as an inhibitor in atmospheric smog formation. nih.govijcce.ac.ir

Reaction Rate Constants of N,N-diethylhydroxylamine (DEHA) with Various Radicals in Aqueous Solution
Radical SpeciesRate Constant (k) in M-1s-1
Hydroxyl Radical (•OH)1.3 x 109
Carbonate Radical (CO3)4.3 x 107
Hydrated Electron (eaq)4.8 x 107

Data sourced from reference .

DEHA demonstrates significant efficacy in preventing lipid peroxidation, a key process in cellular damage. Research on rat liver microsomes has shown that DEHA strongly inhibits ascorbate-dependent non-enzymatic lipid peroxidation. ataman-chemicals.comijcce.ac.irchemetrics.com This inhibitory action was also observed in heat-denatured microsomes, confirming that the mechanism is protein-independent. ataman-chemicals.comijcce.ac.irawt.org

In contrast, DEHA's effect on enzymatic lipid peroxidation is less pronounced. It only moderately inhibits NADPH-dependent enzymatic microsomal lipid peroxidation. ataman-chemicals.comijcce.ac.irnih.gov This suggests a differential activity based on the initiation pathway of the peroxidative process.

Inhibitory Effect of N,N-diethylhydroxylamine (DEHA) on Lipid Peroxidation Pathways
Lipid Peroxidation PathwayInitiatorObserved Effect of DEHA
Non-EnzymaticAscorbate-dependentStrongly Inhibited ataman-chemicals.comijcce.ac.ir
EnzymaticNADPH-dependentModerately Inhibited ataman-chemicals.comijcce.ac.ir

A key feature of the radical-scavenging mechanism of DEHA is the formation of a stable nitroxide radical. Electron Spin Resonance (ESR) spectra have confirmed the presence of nitroxides in oxidized preparations of hydroxylamines. jocpr.com The antioxidant effectiveness of compounds like DEHA is hypothesized to be linked to their conversion to these more stable nitroxide radicals during the initial stages of oxidation. jocpr.com

Specifically, the reaction of DEHA with hydroxyl radicals proceeds via hydrogen abstraction, leading to the formation of the diethylnitroxide radical ((C2H5)2NO•). researchgate.net This intermediate species has a distinct absorption peak at approximately 395-400 nm and disappears through a bimolecular reaction. researchgate.net The formation of diethylnitroxide radicals is also a documented outcome of the autooxidation and photochemical oxidation of DEHA. jocpr.com

When compared to other compounds, DEHA exhibits distinct properties. For instance, its mode of action as an antitumorigenic agent is suggested to be different from that of butylated hydroxyanisole (BHA), as DEHA does not significantly affect the activity of glutathione (B108866) S-transferase, an enzyme induced by BHA. ataman-chemicals.com

In industrial applications, particularly as an oxygen scavenger in boiler systems, DEHA is considered a superior and less toxic replacement for hydrazine (B178648). nih.govjocpr.com While hydrazine was widely used, it was found to be highly toxic. nih.govjocpr.com DEHA offers the advantages of lower toxicity, volatility that allows it to protect the entire steam condensate system, and the ability to passivate steel surfaces by promoting the formation of a protective magnetite film. nih.govjocpr.com

Oxidation and Autooxidation Pathways

The photochemical oxidation of DEHA has been reported to produce several key reactive species. Studies have identified the formation of hydrogen peroxide (H2O2), superoxide (B77818) radicals (O2•−), and diethylnitroxide radicals during this process. nih.gov

Investigations into the photosensitized oxidation of DEHA by Rose Bengal showed that the reaction proceeds primarily through an electron transfer from DEHA to the triplet state of the sensitizer. This process leads to the consumption of oxygen and the formation of H2O2, with superoxide and diethylnitroxide radicals being monitored as intermediates. The quantum yield of this oxidation process is pH-dependent, increasing significantly in strongly alkaline solutions. The autooxidation of DEHA in the dark also occurs, a process that is accelerated by heavy metal impurities and results in the formation of hydrogen peroxide and diethylnitroxide radicals. jocpr.com

Autooxidation Mechanisms and Product Identification (e.g., Nitrones, Isoxazolidines)

The autooxidation of N,N-diethylhydroxylamine (DEHA) is a complex process that proceeds through a nonchain free-radical mechanism. researchgate.net Studies conducted in both solution and gas phases have elucidated a mechanism where the rate-determining step involves the reaction of DEHA with molecular oxygen. This initial reaction is followed by the interaction of hydroperoxyl radicals with DEHA to yield hydrogen peroxide. researchgate.net The subsequent reaction between hydrogen peroxide and DEHA produces water and diethylnitroxide radicals. researchgate.net

Table 1: Key Species in the Autooxidation of N,N-diethylhydroxylamine

SpeciesRole
Diethylnitroxide radicalAn intermediate formed during the autooxidation process. researchgate.net
Hydrogen peroxideA product of the reaction between hydroperoxyl radicals and DEHA. researchgate.net
NitroneAn unstable intermediate that is trapped in situ. researchgate.net
IsoxazolidineThe stable product formed from the trapping of the nitrone intermediate. researchgate.net

Role of Metal Ions in Autooxidation Processes

The presence of metal ions can significantly influence the autooxidation of N,N-diethylhydroxylamine, acting as catalysts and altering the product distribution. While the autooxidation in the absence of metal ions proceeds through the mechanisms described above, the introduction of catalytic metal ions can favor different reaction pathways.

For instance, in the presence of catalytic metal ions, nitrite (B80452) has been identified as a primary product of DEHA autooxidation. The specific metal ion can also dictate the formation of other products. Studies have shown that an increasing concentration of copper(II) ions leads to a corresponding increase in the production of nitrous oxide. The catalytic effect of copper has been further highlighted in studies involving copper-ammonia complexes, which have been shown to enhance the efficiency of oxygen removal by DEHA. researchgate.net This catalytic activity is a key aspect of its application in water treatment, where it is used to mitigate corrosion by scavenging dissolved oxygen. atamankimya.com The passivation of metal surfaces, such as the formation of a magnetite film on ferrous metals, is another important role of DEHA in the presence of these metals. awt.orgatamankimya.comwikipedia.org

Redox Chemistry and Metal Complexation

Electroanalytical Studies of Redox Processes (e.g., Voltammetry)

Detailed electroanalytical studies, such as those employing voltammetry, on the redox processes of N,N-diethylhydroxylamine;hydrochloride are not extensively documented in publicly available literature. However, its function as a reducing agent is well-established through various chemical reactions. It is known to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), a reaction that forms the basis of a colorimetric method for the quantification of DEHA. gas-sensing.comionxchng.com This reduction capability is central to its role in passivating metal surfaces in boiler systems, where it converts ferric oxides (hematite) to a more stable ferrous-ferric oxide layer (magnetite). awt.org

Formation of Metal-Nitron Complexes with Transition Metals (e.g., Iron, Copper)

N,N-diethylhydroxylamine can act as a ligand in the formation of coordination complexes with various transition metals. It has been reported to be employed in the preparation of unsymmetrical mixed ligand oxadiazoline and/or imine platinum complexes, as well as in the synthesis of organometallic clusters of mixed hydrazide/hydroxylamide clusters of zinc.

While DEHA itself is a ligand, specific details regarding the formation of metal complexes with the nitrone species derived from the oxidation of DEHA are not widely reported. The interaction with iron is primarily characterized by the reduction of Fe(III) to Fe(II). gas-sensing.comionxchng.com In the case of copper, while copper-ammonia complexes are known to catalyze DEHA's reactions and other copper complexes with different hydroxylamine-based ligands have been synthesized, the specific isolation and characterization of copper-nitrone complexes originating from DEHA are not extensively described in the available literature. nih.gov

Reactions with Specific Chemical Species

N,N-diethylhydroxylamine is known to react with a variety of specific chemical species, a property that underpins many of its industrial applications. As a potent free-radical scavenger, it readily interacts with highly reactive radical species. chemicalbook.com

Studies using nanosecond pulse radiolysis have determined the reaction mechanisms and rate constants of DEHA with several radiolytically produced radicals. The reaction with the hydroxyl radical (·OH) proceeds via hydrogen abstraction from the hydroxyl group of DEHA, leading to the formation of a transient (C₂H₅)₂NO· radical, which has a characteristic absorption maximum at 395 nm. chemicalbook.com The rate constants for its reactions with the hydroxyl radical, carbonate radical (CO₃⁻·), and the hydrated electron (eₐq⁻) have been measured, providing quantitative insight into its reactivity. chemicalbook.com

Beyond radical scavenging, DEHA is an effective reducing agent for certain metal ions in high oxidation states. It is used in the reduction of toxic hexavalent chromium (Cr(VI)) to the more environmentally benign trivalent chromium (Cr(III)). wikipedia.orgsmolecule.com Similarly, its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) is a key aspect of its function as a corrosion inhibitor in boiler water treatment. gas-sensing.comionxchng.com

Table 2: Rate Constants for the Reaction of N,N-diethylhydroxylamine with Various Species

Reacting SpeciesRate Constant (M⁻¹s⁻¹)Reaction Type
Hydroxyl radical (·OH)1.3 x 10⁹Hydrogen Abstraction
Hydrated electron (eₐq⁻)4.8 x 10⁷Reduction
Carbonate radical (CO₃⁻·)4.3 x 10⁷Oxidation

Data sourced from pulse radiolysis studies. chemicalbook.com

Reactivity with Ozone and Reduction Pathways

N,N-diethylhydroxylamine (DEHA) demonstrates notable reactivity with ozone. When DEHA reacts with ozone, it can be reduced to diethylamine (B46881). This reaction is significant in the context of atmospheric chemistry and industrial applications where DEHA is used as a radical scavenger. wikipedia.org Studies have shown that protonated hydroxylamines can accelerate the decomposition of ozone and promote the generation of hydroxyl radicals (•OH). researchgate.net The proposed pathways for this reaction involve either a direct electron transfer from the protonated hydroxylamine (B1172632) to ozone, producing an ozone radical anion (O3•-), or the unprotonated form reacting with ozone to form a superoxide radical (O2•-), which then reacts with another ozone molecule to yield O3•-. researchgate.net While DEHA itself is effective at scavenging radicals, its reaction with ozone highlights a transformation pathway that leads to the formation of other amine compounds. aiche.org

Reactions with Organic Peroxides (e.g., tert-Butylhydroperoxide)

The reaction of N,N-diethylhydroxylamine with organic peroxides, such as tert-butylhydroperoxide (t-BuOOH), is a complex process involving radical intermediates. nih.gov Photochemical oxidation of DEHA is known to produce hydrogen peroxide (H2O2), superoxide radicals, and diethylnitroxide radicals. sigmaaldrich.com The interaction between hydroperoxides and compounds like DEHA can be influenced by catalysts and reaction conditions. For instance, the t-BuOOH system in the presence of chromium alkoxides has been studied with various hydroxyl-containing compounds, indicating that the nature of the radical species affects the reaction products. researchgate.net The interaction of t-BuOOH with hypochlorite (B82951) has been shown to generate peroxyl radicals, a process that can be monitored by chemiluminescence and is quenched by free radical spin traps. nih.gov This suggests that the reaction of DEHA with organic peroxides likely proceeds through a radical-mediated pathway, consistent with its role as a radical scavenger. wikipedia.org

Hydroamination Reactions with Strained Alkynes in Bioorthogonal Contexts

A significant area of research has been the bioorthogonal reaction between N,N-dialkylhydroxylamines, including DEHA, and strained alkynes like cyclooctynes. nih.govresearchgate.net This reaction, a type of hydroamination, proceeds via a retro-Cope elimination mechanism to form stable enamine N-oxide products. nih.govnih.gov The reaction is characterized by its rapid kinetics and high regioselectivity, making it a valuable tool in chemical biology for labeling and imaging. nih.govresearchgate.netresearchgate.net

The hydroamination reaction of N,N-diethylhydroxylamine with strained alkynes exhibits exquisite regioselectivity, typically yielding a single observable regioisomer. nih.gov This high degree of control is attributed to the electronic effects of the substrates. The reaction kinetics are notably fast, with second-order rate constants reaching as high as 84 M⁻¹s⁻¹. nih.govresearchgate.net The rate of reaction is sensitive to the inductive effects of substituents on the cyclooctyne (B158145) ring, with more electronegative groups leading to significant rate enhancements. nih.gov

Table 1: Second-Order Rate Constants for the Hydroamination of Various Cyclooctynes by N,N-diethylhydroxylamine

Note: The rate constant for difluorocyclooctyne 10 was determined from competition experiments with carbamate (B1207046) 9. The ligation product of DIBAC 8 with N,N-diethylhydroxylamine was found to be unstable during purification. nih.gov

Computational studies have been instrumental in understanding the mechanism of the hydroamination reaction. researchgate.netamanote.com These studies have explored the effects of alkyne halogenation on the reaction's activation free energies (ΔG≠). researchgate.net The activation of linear alkynes has been achieved by balancing competing stereoelectronic and inductive factors through a "push-pull" mechanism, which preserves the small size of the alkyne while making it sufficiently reactive. researchgate.netnih.gov Theoretical calculations have shown a correlation between the percent s-character of the alkyne's sp-hybridized carbons and the activation free energy for the hydroamination reaction. researchgate.net Such computational approaches are crucial for rationally designing new bioorthogonal reactions with tailored reactivity. bohrium.comresearchgate.net

Table 2: Correlation of Alkyne Carbon s-Character with Activation Free Energy

The Activation Strain Model (ASM) is a computational tool used to analyze the activation barriers of chemical reactions. rsc.orgresearchgate.netnih.gov The model deconstructs the potential energy surface along the reaction coordinate into two components: the strain energy (ΔEstrain), which is the energy required to distort the reactants into their transition state geometries, and the interaction energy (ΔEint), which is the actual interaction between the deformed reactants. rsc.orgtheochem.nl This model provides insights into how the electronic structure, rigidity of reactants, and the specific reaction mechanism influence the reaction barrier. theochem.nlnih.gov While specific ASM analysis for the DEHA-alkyne reaction is not detailed in the provided context, this methodology is broadly applicable to understanding the factors controlling the reactivity in such bimolecular reactions. researchgate.net

Surface Chemistry Interactions

The interaction of N,N-diethylhydroxylamine with surfaces has been a subject of study, particularly with silicon. sigmaaldrich.com Theoretical and spectroscopic methods have been employed to investigate the interaction of DEHA with the clean silicon (100)-2x1 surface. sigmaaldrich.com This research is relevant to fields such as materials science and semiconductor manufacturing, where understanding the surface chemistry of organic molecules is crucial. Additionally, DEHA is used as a corrosion inhibitor, particularly in boiler systems. wikipedia.org It reacts with ferrous metals to form a passivating film of magnetite, which protects the metal from corrosion. wikipedia.org This property is attributed to its ability to scavenge oxygen and interact with metal surfaces to form a protective layer.

Dissociation Pathways on Silicon Surfaces (e.g., Si(100)-2x1)

The reaction of N,N-diethylhydroxylamine with a clean Si(100)-2x1 surface involves several potential dissociation pathways. researchgate.netresearchgate.net The initial interaction is a barrierless adsorption process where the molecule forms a complex with the surface. researchgate.net Following this initial binding, the molecule can undergo dissociative adsorption. researchgate.net

Computational studies, using both cluster and planewave methods, have explored the energetics of different dissociation channels to predict the most likely reaction mechanism. researchgate.netnih.gov The primary pathways considered are the scission of the O-H bond and the scission of the N-O bond. researchgate.net A third, less favorable pathway involves the transfer of an ethyl group to the silicon surface. researchgate.net

Calculated Energy Barriers for DEHA Dissociation Pathways on Si(100)-2x1
Dissociation PathwayTransition State Energy (Relative to Separated Reactants)Kinetic Favorability
O-H Bond Scission-0.74 eV (Cluster Calculation)High
N-O Bond ScissionLies above separated reactantsLow

Formation of Dative N-Si Bonds and O-H Bond Scission

The interaction between N,N-diethylhydroxylamine and the Si(100)-2x1 surface begins with the formation of a dative bond, where a lone pair of electrons from the DEHA molecule interacts with an electron-deficient silicon atom of a surface dimer. researchgate.netrsc.org DEHA presents two possible sites for this interaction: the nitrogen atom and the oxygen atom. researchgate.net

Computational results show that DEHA initially forms a strongly-bound complex with the surface primarily through a dative N-Si bond. researchgate.netnih.govresearchgate.net This configuration is significantly more stable than the alternative O-datively bonded complex. researchgate.net Cluster calculations show that dative bonding through the nitrogen atom is exoergic by 1.46 eV, whereas bonding through the oxygen atom is favorable by only 0.74 eV. researchgate.net The enhanced stability of the N-datively bound state is partly attributed to a hydrogen bond forming between the hydroxyl group of DEHA and a nearby electron-rich silicon atom on the surface. researchgate.net

Following the formation of the stable N-Si dative bond, a low-barrier O-H bond scission occurs. researchgate.netnih.govrsc.org This step is the most favorable kinetic process, leading to the final surface products. researchgate.net The O-H bond cleavage results in a surface silicon dimer that is capped by the (C2H5)2NO and H fragments. researchgate.netnih.govresearchgate.net This dissociation reaction is exoergic, releasing an additional 1.34 eV of energy after the initial adsorption. researchgate.net

Energetics of DEHA Adsorption and Dissociation on Si(100)-2x1 (Cluster Calculations)
Reaction StepProcessEnergy Change (eV)
Initial AdsorptionN-Dative Bond Formation-1.46
Initial AdsorptionO-Dative Bond Formation-0.74
DissociationO-H Scission (following N-dative bonding)-1.34

Vibrational Spectroscopy in Surface Reaction Mechanism Validation

Experimental techniques are essential to validate the reaction mechanisms predicted by computational models. researchgate.net High-resolution electron energy loss spectroscopy (HREELS), a form of vibrational spectroscopy, has been employed to study the reaction of N,N-diethylhydroxylamine on the Si(100)-2x1 surface. researchgate.netnih.govresearchgate.net This technique probes the vibrational modes of the molecules adsorbed on the surface, providing a fingerprint of the chemical species present. researchgate.net

To validate the proposed mechanism of N-Si dative bonding followed by O-H bond scission, the experimentally measured HREELS spectrum was compared with theoretically calculated vibrational spectra for the various possible dissociation products. researchgate.net The calculated spectra for the product resulting from O-H scission—a silicon dimer capped with (C2H5)2NO and H fragments—showed excellent agreement with the experimental spectrum. researchgate.net Conversely, the calculated spectra for other potential products, such as those from N-O bond cleavage, did not match the experimental data. researchgate.net This strong correlation between the measured and calculated vibrational spectra provides compelling evidence that supports the computed reaction mechanism as the dominant pathway. researchgate.netnih.govrsc.org

Environmental Fate and Degradation Pathways

Atmospheric Degradation of N,N-Diethylhydroxylamine

The atmospheric chemistry of DEHA is crucial in understanding its environmental impact, particularly its role in air quality. The primary atmospheric degradation pathway for DEHA is its reaction with photochemically-produced hydroxyl radicals. This reaction influences the compound's atmospheric lifetime and its contribution to photochemical smog formation.

N,N-diethylhydroxylamine reacts rapidly with hydroxyl (•OH) radicals in the gas phase. This reaction is a significant removal mechanism for DEHA from the atmosphere. The reaction proceeds through hydrogen abstraction from the hydroxyl group of DEHA, leading to the formation of a transient diethylnitroxide radical ((C₂H₅)₂NO•) chemicalbook.comguidechem.comresearchgate.net.

The high reactivity of DEHA with gas-phase hydroxyl radicals suggests a short atmospheric lifetime. In one study, it was observed that DEHA reacts with gas-phase hydroxyl radicals on every third collision, a rate considerably faster than the corresponding reaction in an aqueous solution researchgate.netnih.gov. The rate constant for the reaction of DEHA with hydroxyl radicals in aqueous solutions has been measured to be 1.3 x 10⁹ M⁻¹s⁻¹ .

The role of N,N-diethylhydroxylamine in the formation of photochemical smog is complex and appears to be dependent on atmospheric conditions, particularly the concentration of DEHA and other pollutants. There is conflicting evidence regarding whether DEHA acts as an inhibitor or an enhancer of photochemical smog.

Some research suggests that due to its high reactivity with free radicals, DEHA can act as a free-radical scavenger and inhibit the chain reactions that lead to the formation of photochemical smog nih.gov. This inhibitory effect is predicted based on its rapid gas-phase reaction with hydroxyl radicals, which are key species in smog formation nih.gov.

Conversely, other studies have shown that the addition of DEHA to polluted ambient air can enhance the formation of photochemical smog. In experiments conducted in an environmental chamber, the addition of DEHA in concentrations ranging from 0.05 to 0.5 parts per million to irradiated ambient air led to significant increases in the formation rates and concentrations of ozone, peroxyacetyl nitrate (B79036) (PAN), and light-scattering particles nih.gov. This suggests that under certain conditions, the degradation products of DEHA may participate in reactions that promote the formation of smog constituents.

The discrepancy in these findings indicates that the net effect of DEHA on photochemical smog formation is likely dependent on a variety of factors, including the ratio of hydrocarbons to nitrogen oxides (HC/NOx) and the specific composition of the polluted air mass.

Biodegradation in Environmental Matrices

No specific studies detailing the microbial degradation of N,N-diethylhydroxylamine in soils or its utilization as a nitrogen source by microorganisms were found in the searched resources. Therefore, the biodegradation pathway of DEHA in soil and its potential to serve as a nitrogen source for microbial communities remain uncharacterized.

No experimental data for the Biological Oxygen Demand (BOD) of N,N-diethylhydroxylamine was found in the reviewed literature. BOD is a measure of the amount of dissolved oxygen required by aerobic biological organisms to break down organic material present in a given water sample at a certain temperature over a specific time period. Without experimental data, the biodegradability of DEHA in aqueous environments and its potential impact on the oxygen levels of water bodies cannot be definitively assessed.

Radiolytic Degradation and Products

The degradation of N,N-diethylhydroxylamine can also be induced by ionizing radiation, a process known as radiolysis. Studies on the radiolysis of aqueous solutions of DEHA have identified a range of degradation products, including various gaseous and soluble compounds. The formation of these products is dependent on the radiation dose and the concentration of DEHA chemicalbook.comguidechem.com.

In aqueous solutions, the radiolysis of DEHA at doses up to 25 kGy results in a degradation rate of less than 10% chemicalbook.comguidechem.com. The primary radiolytic products identified include hydrogen, acetaldehyde (B116499), acetic acid, and nitrous acid. The concentrations of acetaldehyde and acetic acid have been observed to be significantly higher than that of nitrous acid, and the yield of these products generally increases with the absorbed radiation dose chemicalbook.comguidechem.com.

Further studies on the gaseous products generated during the radiation degradation of aqueous DEHA solutions (0.1 to 0.5 mol·L⁻¹) with irradiation doses ranging from 10 to 1000 kGy have identified the main gaseous products as hydrogen, methane (B114726), ethane (B1197151), and ethene chemicalbook.comguidechem.com. The relative volumes of these gases were found to vary with the initial concentration of DEHA and the applied radiation dose chemicalbook.comguidechem.com.

Table 1: Radiolytic Degradation Products of Aqueous N,N-Diethylhydroxylamine

Product Category Identified Products
Gaseous Products Hydrogen (H₂)
Methane (CH₄)
Ethane (C₂H₆)
Ethene (C₂H₄)
Soluble Products Acetaldehyde
Acetic acid

Radiation Damage Studies in Aqueous Solutions

N,N-diethylhydroxylamine (DEHA) is subject to degradation upon exposure to radiation. Studies conducted on aqueous solutions of DEHA have quantified its stability and identified the primary degradation products. In solutions with a DEHA concentration ranging from 0.1 to 0.5 mol·L⁻¹ and subjected to irradiation doses between 10 and 1000 kGy, the compound undergoes radiolysis. chemicalbook.com

Further research involving a 0.5 mol·L⁻¹ DEHA solution in 0.3 to 1.0 mol·L⁻¹ nitric acid (HNO₃) at doses up to 25 kGy revealed a radiolysis rate of less than 10%. chemicalbook.comguidechem.com The primary non-gaseous radiolytic products identified under these conditions were acetaldehyde, acetic acid, and nitrous acid, with the concentrations of acetaldehyde and acetic acid being significantly higher than that of nitrous acid. chemicalbook.comguidechem.com The formation of these products was observed to increase with the absorbed radiation dose. chemicalbook.comguidechem.com

Identification of Gaseous Radiolytic By-products (Hydrogen, Methane, Ethane, Ethene)

The radiation-induced degradation of DEHA in aqueous solutions generates several gaseous by-products. chemicalbook.com The principal gaseous products identified are hydrogen (H₂), methane (CH₄), ethane (C₂H₆), and ethene (C₂H₄). chemicalbook.com

The relative volumes of these gaseous products are influenced by both the initial concentration of DEHA and the total radiation dose. chemicalbook.com The volume fraction of hydrogen remains relatively constant across different DEHA concentrations. chemicalbook.com However, as the concentration of DEHA increases, the volume fractions of methane and ethane decrease, while the volume fraction of ethene increases. chemicalbook.com Conversely, an increase in the radiation dose leads to a rise in the volume fractions of hydrogen, methane, and ethane. chemicalbook.com The relationship between the volume fraction of ethene and the radiation dose is dependent on the initial DEHA concentration. chemicalbook.com

Table 1: Effect of DEHA Concentration and Radiation Dose on Gaseous Radiolytic By-products
ParameterEffect on Hydrogen (H₂)Effect on Methane (CH₄)Effect on Ethane (C₂H₆)Effect on Ethene (C₂H₄)
Increasing DEHA ConcentrationVolume fraction does not change significantlyVolume fraction decreasesVolume fraction decreasesVolume fraction increases
Increasing Radiation DoseVolume fraction increasesVolume fraction increasesVolume fraction increasesRelationship is dependent on DEHA concentration

Relevance to Nuclear Fuel Reprocessing Applications

N,N-diethylhydroxylamine is recognized as a significant salt-free reducing reagent in the context of used nuclear fuel reprocessing. chemicalbook.comguidechem.com Its primary application is in the separation of plutonium (Pu) and neptunium (B1219326) (Np) from uranium (U) within the PUREX (Plutonium Uranium Reduction Extraction) process. chemicalbook.comnih.gov

Studies have demonstrated the technical feasibility of using DEHA for the simultaneous separation of neptunium and plutonium from uranium. chemicalbook.com In simulated conditions of the uranium purification cycle (contactor 2D) of the PUREX process, DEHA has been used effectively. chemicalbook.com Research has also focused on the reduction mechanism and kinetic behavior of Np(VI) to Np(V) by DEHA in nitric acid solutions, confirming its role as a promising salt-free reductant. nih.gov Its ability to reduce actinides without adding metallic or saline impurities to the waste stream is a key advantage in nuclear recycling. chemicalbook.comguidechem.com

Degradation Products in Industrial Systems (e.g., Boiler Systems)

Formation of Diethylamine (B46881) and Ethylmethylamine as Neutralizing Amines

In high-temperature industrial environments such as boiler systems, N,N-diethylhydroxylamine undergoes thermal degradation. aquaphoenixsci.comawt.org This process results in the formation of two primary neutralizing amines: diethylamine and ethylmethylamine. aquaphoenixsci.comawt.orgcomfortservicesgroup.co.uk

These degradation products play a beneficial role in corrosion control within the boiler's steam and condensate systems. aquaphoenixsci.comawt.org By forming these neutralizing amines, DEHA helps to elevate the pH of the condensate, which mitigates the corrosive effects of carbonic acid. aquaphoenixsci.comatamankimya.com This often reduces or eliminates the need for the addition of other neutralizing amines to the system. aquaphoenixsci.comawt.org

Thermal Decomposition Kinetics in High-Temperature Industrial Processes

The thermal decomposition kinetics of N,N-diethylhydroxylamine are particularly relevant in high-temperature industrial processes like steam cracking, where temperatures can reach up to 850 °C. aiche.org The decomposition of DEHA becomes significant at temperatures exceeding 130°C. smolecule.com Kinetic studies are crucial for understanding the formation of potential by-products, such as nitrogen oxides (NOx), which can pose safety concerns. aiche.org

Kinetic studies have revealed that the thermal decomposition of DEHA proceeds via two distinct and competing pathways, one leading to the formation of nitric oxide (NO) and the other to ammonia (B1221849) (NH₃). aiche.org The predominant pathway is highly dependent on the process temperature. aiche.org

At lower temperatures, specifically below 500 °C, the formation of nitric oxide is appreciable. aiche.org However, at the higher temperatures characteristic of steam cracking, the formation of ammonia becomes the dominant pathway, with NH₃ being essentially the only major nitrogen-containing product. aiche.org This ammonia is very stable once formed and can persist in the process stream. aiche.org

Table 2: Temperature Dependence of DEHA Thermal Decomposition Pathways
Temperature RangeDominant Decomposition PathwayMajor Nitrogen-Containing Product
Below 500 °CNO Formation PathwayNitric Oxide (NO)
High temperatures (e.g., steam cracking)NH₃ Formation PathwayAmmonia (NH₃)
Influence of Temperature on Decomposition Product Selectivity

The thermal decomposition of N,N-diethylhydroxylamine (DEHA) is characterized by distinct kinetic pathways that are highly dependent on temperature, leading to different primary nitrogen-containing products. aiche.org Research into the thermal decomposition kinetics of DEHA reveals the existence of two competing pathways: one that produces nitric oxide (NO) and another that results in the formation of ammonia (NH3). aiche.org The selectivity towards one of these products over the other is significantly influenced by the thermal conditions of the process. aiche.org

At lower temperatures, specifically below 500 °C, the decomposition of N,N-diethylhydroxylamine yields appreciable amounts of nitric oxide. aiche.org This indicates that the pathway leading to NOx formation is kinetically significant in this temperature range. aiche.org However, as the temperature increases to levels typical of industrial processes like steam cracking (which can be as high as 850 °C), the product selectivity shifts dramatically. aiche.org Under these high-temperature conditions, ammonia becomes essentially the only major nitrogenous product. aiche.org Simulations of DEHA decomposition under typical propane (B168953) steam cracking conditions have confirmed that only NH3 is produced as the major product. aiche.org

This temperature-dependent selectivity is a critical factor in understanding the environmental and operational impact of using DEHA in high-temperature applications. While NOx formation is a concern at lower temperatures, at the elevated temperatures common in steam crackers, the primary nitrogen-containing byproduct is the more stable ammonia. aiche.org

The following table summarizes the influence of temperature on the selectivity of the major nitrogen-containing decomposition product from N,N-diethylhydroxylamine.

Temperature RangeMajor Nitrogen-Containing Decomposition Product
< 500 °CNitric Oxide (NO)
High Temperatures (e.g., Steam Cracking, up to 850 °C)Ammonia (NH3)

Computational Chemistry and Theoretical Modeling of N,n Diethylhydroxylamine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules like N,N-diethylhydroxylamine. These methods solve approximations of the Schrödinger equation to determine electronic structure and derive various molecular characteristics.

Density Functional Theory (DFT) has been effectively employed to study the conformational landscape and spectroscopic characteristics of N,N-diethylhydroxylamine. A combined quantum mechanical and spectroscopic study identified three stable conformers of DEHA in the gas phase. researchgate.net Calculations performed at the B3LYP/6-311++G** level of theory helped characterize these conformers, which differ in the orientation of the side alkyl chains relative to the hydroxyl group. researchgate.net

The global minimum energy conformer possesses C-s symmetry, with both alkyl chains in a trans orientation. Two other higher-energy conformers were identified where one chain is trans and the other is gauche, and a third where one is trans and the other is gauche'. researchgate.net These theoretical findings were supported by pulsed jet Fourier transform microwave spectroscopy. researchgate.net

Table 1: Calculated Rotational Constants for N,N-Diethylhydroxylamine Conformers

Conformer Symmetry A (MHz) B (MHz) C (MHz)
Global Minimum (trans-trans) C-s 7608.1078 2020.2988 1760.5423
Second Minimum (trans-gauche) C-1 5302.896 2395.9822 1804.8567

Data sourced from spectroscopic measurements supported by quantum chemical calculations. researchgate.net

DFT calculations are also crucial for interpreting spectroscopic data. For instance, theoretical calculations supported the analysis of photoelectron spectroscopy results, determining the electron binding energies for the highest occupied molecular orbital (HOMO) at 8.95 eV and the next-to-highest occupied molecular orbital (HOMO-1) at 10.76 eV. researchgate.net Furthermore, calculations helped assign features in the Fourier transform near-infrared spectrum, estimating the equilibrium wavenumber for the hydroxyl stretching mode. researchgate.net

Ab initio methods, which are based on first principles without empirical parameterization, provide a higher level of theory for precise energy calculations. For N,N-diethylhydroxylamine, calculations have been performed at the MP2/6-311++G** level, a widely used ab initio method that accounts for electron correlation. researchgate.net These calculations complement DFT studies by offering a benchmark for the energies and structures of the identified conformers. researchgate.net

High-level ab initio calculations have also been used to investigate intermolecular interactions. The binding energy of the N,N-diethylhydroxylamine-water complex was calculated at the counterpoise-corrected MP2/aug-cc-pVTZ level, yielding a value of Δe = 24.4 kJ mol⁻¹. This demonstrates the capability of ab initio methods to accurately model non-covalent interactions, which are critical in aqueous environments. researchgate.net While detailed studies on the gas-phase elimination kinetics of related compounds like 2,2-diethoxy-N,N-diethyl-ethylamine have utilized various ab initio levels of theory, specific high-level energy calculation reports for the DEHA molecule itself focus on its conformational and intermolecular properties. researchgate.netusfq.edu.ec

Reaction Mechanism Simulations

Simulating reaction mechanisms provides insight into the dynamic processes of chemical transformations, including the formation of transient species and the energetics of reaction pathways.

Theoretical calculations are instrumental in identifying transition state structures and calculating the associated activation energies, which are key parameters for understanding reaction kinetics. For N,N-diethylhydroxylamine, computational methods have been used to explore its dissociation pathways on a silicon (100)-2x1 surface. researchgate.net The study showed that DEHA initially forms a dative N-Si bond with the surface. This is followed by a low-barrier O-H bond scission, which represents the key activation step. The activation energy for this step was calculated to be low, indicating a facile reaction. researchgate.net

While this study focuses on a surface reaction, the methodology is broadly applicable. The process involves mapping the potential energy surface to locate the saddle point corresponding to the transition state. The structure at this point is analyzed, and the energy difference between it and the reactants gives the activation barrier. researchgate.net Similar approaches have been applied to model the gas-phase elimination reactions of structurally related amines, where four-membered cyclic transition states were identified. usfq.edu.ec

To gain a deeper qualitative understanding of what drives chemical reactions, theoretical models like the Activation Strain Model (ASM), also known as the Distortion/Interaction Model, are employed. rsc.orgillinois.edu The ASM is a fragment-based approach that deconstructs the potential energy surface (ΔE(ζ)) along a reaction coordinate (ζ) into two components: the activation strain (ΔE_strain(ζ)) and the interaction energy (ΔE_int(ζ)). rsc.org

ΔE(ζ) = ΔE_strain(ζ) + ΔE_int(ζ)

The activation strain represents the energy required to deform the reactants from their equilibrium geometry into the geometry they adopt at any point along the reaction coordinate. rsc.orgillinois.edu The interaction energy accounts for the stabilizing interactions (e.g., electrostatic, orbital overlap) between the deformed reactants. rsc.orgillinois.edu The transition state occurs where the destabilizing strain is balanced by the stabilizing interaction energy. By analyzing how the strain and interaction components change along the reaction coordinate, the ASM provides a detailed picture of the factors controlling the reaction barrier and transition state geometry. rsc.org

Understanding the thermal decomposition of N,N-diethylhydroxylamine is critical for its application in high-temperature environments, such as in steam crackers. aiche.org Kinetic modeling has been developed to simulate the thermal decomposition pathways of DEHA. These models reveal that its decomposition is complex, with multiple competing pathways. aiche.org

A key finding from these studies is the existence of two distinct decomposition routes that produce different nitrogen-containing products. One pathway leads to the formation of nitric oxide (NO), while the other produces ammonia (B1221849) (NH₃). aiche.org The dominant pathway is highly dependent on temperature. Kinetic modeling shows that at lower temperatures (below 500 °C), the formation of NO is significant. However, at the higher temperatures typical of steam cracking (up to 850 °C), ammonia becomes essentially the only major nitrogenous product. aiche.org These kinetic models are vital for predicting product distribution under various process conditions and for assessing potential operational issues, such as the formation of NOx at lower temperatures. aiche.org

Surface Chemistry Modeling of N,N-Diethylhydroxylamine

The interaction of N,N-diethylhydroxylamine (DEHA) with surfaces is a critical area of study, particularly for its applications in materials science and semiconductor fabrication. Computational modeling provides molecular-level insights into the mechanisms governing its adsorption and subsequent reactions on various substrates.

Cluster and Planewave Computational Methods for Adsorption and Dissociation on Surfaces

Theoretical investigations into the reaction of DEHA on silicon surfaces, specifically the clean silicon(100)-2x1 surface, have utilized both cluster and planewave computational methods to model the dissociation pathways. nih.gov These two complementary approaches are standard in surface science simulations.

Cluster Models: In this approach, the surface is represented by a finite number of atoms (a "cluster") extracted from the bulk material. The dangling bonds at the edge of the cluster are typically terminated with hydrogen atoms to mimic the electronic environment of the bulk solid. This method is computationally efficient and allows for the use of high-level quantum chemistry methods.

Planewave Methods: This approach uses periodic boundary conditions, where the surface is modeled as an infinitely repeating slab. This method inherently avoids edge effects present in cluster models and is well-suited for describing delocalized electronic states in solids. Density Functional Theory (DFT) is commonly employed in conjunction with planewave basis sets.

In the study of DEHA on Si(100)-2x1, these computational methods were used to explore the potential energy surface of the reaction, identifying stable intermediates and transition states for different dissociation pathways. nih.gov

Table 1: Computational Approaches for Modeling DEHA Surface Chemistry nih.gov
Method TypeDescriptionTypical Application
Cluster Method Represents the surface with a finite group of atoms. Edge atoms are passivated (e.g., with hydrogen) to simulate the bulk environment.Calculating reaction pathways and energetics for localized adsorption events.
Planewave Method Models the surface as an infinite slab using periodic boundary conditions. Electron wavefunctions are expanded as a set of plane waves.Simulating the electronic structure of the extended surface and adsorbate-surface system.

Simulations of Dative Bonding and Bond Scission Processes

Computational results show a distinct, low-energy pathway for the reaction of DEHA on the Si(100)-2x1 surface. nih.gov The process is initiated by the formation of a dative bond, followed by the scission of the O-H bond.

Dative Bonding: The simulation shows that DEHA initially forms a strongly-bound complex with the silicon surface. This occurs via a dative bond where the lone pair of electrons on the nitrogen atom of DEHA is donated to an electrophilic silicon atom on the surface dimer. This initial adsorption step is a crucial precursor to dissociation. nih.gov

Bond Scission: Following the formation of the dative complex, a low-barrier O-H bond scission takes place. This process yields a surface silicon dimer that is capped by the (C₂H₅)₂NO and H fragments. The hydroxyl hydrogen atom is transferred to the adjacent silicon atom of the dimer, while the diethylaminoxy group remains bonded to the initial silicon atom. nih.gov

Calculated vibrational spectra for the resulting surface-bound species support this computed reaction mechanism, showing good agreement with experimental data from high-resolution electron energy loss spectroscopy. nih.gov

Table 2: Simulated Reaction Pathway of DEHA on a Si(100)-2x1 Surface nih.gov
StepProcess DescriptionResulting Species
1Initial adsorption via a dative bond between the DEHA nitrogen atom and a surface silicon atom.A strongly-bound DEHA-silicon complex.
2Low-energy scission of the O-H bond.A silicon dimer capped with (C₂H₅)₂NO and H fragments.

Prediction of Spectroscopic Features and Fragmentation Pathways

Theoretical modeling is indispensable for interpreting experimental spectra and predicting the behavior of molecules under various analytical conditions. For DEHA, computational methods have been successfully applied to simulate its vibrational spectra and provide a framework for predicting its mass spectrometric fragmentation.

Simulation of Vibrational Spectra (IR, Raman)

Quantum mechanical modeling has been extensively used to analyze the infrared (IR) spectra of N,N-diethylhydroxylamine. researchgate.netnih.gov These simulations are typically based on a thorough exploration of the molecule's conformational space to identify the most stable conformers. researchgate.netnih.govresearchgate.net

Calculations are often performed using Density Functional Theory (DFT), for instance at the B3LYP-D3(BJ)/Def2-TZVP level of theory. researchgate.netnih.gov To accurately reproduce experimental spectra, which include effects of vibrational anharmonicity, advanced formalisms such as the generalized second-order vibrational perturbation theory (GVPT2) are employed. researchgate.netnih.gov The analysis is further refined through potential energy distribution (PED) analysis, which assigns calculated vibrational modes to specific molecular motions (e.g., stretching, bending). researchgate.netnih.gov

The simulated spectra for DEHA show very good agreement with experimental mid-infrared (MIR) spectra, enabling the confident assignment of the main observed absorption bands. researchgate.net For example, the characteristic hydroxyl stretching mode (O-H stretch) is a key feature that has been analyzed computationally. researchgate.net

Table 3: Selected Calculated Vibrational Frequencies for N,N-Diethylhydroxylamine
Vibrational ModeCalculated Wavenumber (cm⁻¹)Reference
O-H Stretching (Equilibrium)3811 researchgate.net
N-O Stretching~900-950 researchgate.net
C-N Stretching~1050-1150 researchgate.net
CH₂/CH₃ Bending/Rocking~1300-1500 researchgate.net
C-H Stretching~2800-3000 researchgate.net
Note: Values are approximate and depend on the specific computational method and conformer. The table presents representative ranges based on published simulations.

In Silico Programs for Mass Spectrometric Fragmentation Prediction

In silico (computer-based) prediction of mass spectrometric fragmentation is a powerful tool for identifying unknown compounds and validating structural assignments. While specific studies dedicated solely to the in silico fragmentation prediction of DEHA are not prominent, the principles and tools are well-established and can be applied to the molecule.

Programs like CFM-ID (Competitive Fragmentation Modeling for Identification) and various machine learning approaches use algorithms to predict how a molecule will fragment under conditions such as electron ionization (EI). wishartlab.com These models are built upon large datasets of known fragmentation spectra and fundamental chemical principles, including bond dissociation energies, radical stability, and rearrangement probabilities.

For N,N-diethylhydroxylamine, an in silico program would predict the fragmentation pattern by systematically evaluating potential bond cleavages. The electron ionization (EI) mass spectrum of DEHA is characterized by several key fragments. nist.gov A predictive model would aim to computationally generate this pattern.

Key fragmentation pathways for DEHA likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a methyl radical (•CH₃) to form an ion at m/z 74.

Loss of an ethyl group: Cleavage of the C-N bond can lead to the loss of an ethyl radical (•C₂H₅), resulting in a fragment at m/z 60 or, more likely, cleavage adjacent to the nitrogen leading to an ion at m/z 58.

Loss of hydroxyl radical: Cleavage of the N-O bond could result in the loss of •OH.

The table below shows the major peaks in the experimental EI-MS of DEHA, which represents the target output for a successful in silico prediction. nist.gov

Table 4: Major Fragments in the Experimental Electron Ionization Mass Spectrum of N,N-Diethylhydroxylamine nist.gov
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Possible Fragment Ion / Neutral Loss
89~25[M]⁺ (Molecular Ion)
74~80[M - CH₃]⁺
58100[M - OCH₃]⁺ or [M - C₂H₅]⁺ rearrangement
42~45[C₂H₄N]⁺
29~40[C₂H₅]⁺

An accurate in silico model would not only predict the m/z values of these fragments but also their relative intensities by calculating the activation energies for competing fragmentation channels.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Mechanistic Understanding

N,N-diethylhydroxylamine (DEHA) has been the subject of significant academic research, primarily focusing on its versatile reactivity as a potent free-radical scavenger, oxygen scavenger, and polymerization inhibitor. echemi.com A core academic contribution is the understanding of its mechanism as a "short-stopper" in emulsion polymerization, particularly for styrene-butadiene rubber. In this role, DEHA effectively terminates the polymerization process by reacting with growing polymer radicals, thereby controlling the polymer's properties. mit-ivy.com

Mechanistically, its function as an antioxidant and radical scavenger is well-documented. Studies have shown that DEHA strongly inhibits ascorbate-dependent nonenzymatic microsomal lipid peroxidation. echemi.com This inhibition is protein-independent, highlighting its direct action on free radicals. echemi.com The reaction mechanisms with various radicals, including hydroxyl (·OH) and carbonate (CO₃⁻·), have been investigated using techniques like nanosecond pulse radiolysis. chemicalbook.com These studies reveal that ·OH radicals oxidize DEHA through hydrogen abstraction from its hydroxyl group, forming the transient (C₂H₅)₂NO· radical. chemicalbook.com

In the context of water treatment, particularly for high-pressure boiler systems, the mechanistic understanding of DEHA as an oxygen scavenger is a significant academic achievement. wikipedia.orgaquaphoenixsci.com It effectively removes dissolved oxygen, reacting in a ratio of 2.8 parts DEHA to 1 part oxygen. wikipedia.org Beyond simple oxygen removal, DEHA promotes the passivation of low-carbon steel surfaces by converting hematite (B75146) (red rust) into a more stable, protective magnetite layer. aquaphoenixsci.com Its volatility allows it to be carried with steam, offering protection throughout the entire boiler and condensate system. wikipedia.orgaquaphoenixsci.com Furthermore, within the boiler system, DEHA degrades into neutralizing amines, namely diethylamine (B46881) and ethylmethylamine, which help to raise the pH of the condensate, providing additional corrosion protection. aquaphoenixsci.com

Another significant area of research has been its application as a salt-free reducing agent in the PUREX process for treating used nuclear fuel. chemicalbook.com Here, it is used to separate plutonium (Pu) and neptunium (B1219326) (Np) from uranium (U). chemicalbook.com Studies on its radiolysis have identified its degradation products under irradiation—primarily hydrogen, acetaldehyde (B116499), acetic acid, and nitrous acid—which is crucial for its application in nuclear environments. chemicalbook.comresearchgate.net

Unexplored Research Avenues and Emerging Applications

While DEHA is well-established in several industrial applications, numerous research avenues remain underexplored. Its role as a photochemical smog inhibitor presents a promising, yet not fully developed, area of environmental application. nbinno.com The mechanism involves scavenging free radicals that contribute to smog formation, and further research could optimize its use for air quality improvement. mit-ivy.com

Emerging applications are appearing in advanced materials and specialized chemical synthesis. DEHA has been identified as a potential raw material for the hardener of silicon sealants and coatings. Its use as a ligand in the preparation of unsymmetric mixed ligand oxadiazoline and/or imine platinum complexes and in the synthesis of organometallic clusters of zinc opens new possibilities in coordination chemistry and catalysis.

Further research is warranted in the following areas:

Pharmaceutical and Agrochemical Synthesis: DEHA is noted as an intermediate for pharmaceuticals and a synthetic raw material for insecticides, fungicides, and herbicides. mit-ivy.com Detailed studies into novel synthetic pathways and the development of new active compounds based on DEHA could be a fruitful area of research.

Microelectronics: Formulations containing DEHA are being explored for removing residual photoresist from microelectronic parts, an application critical for the semiconductor industry.

New Energy Technologies: There are mentions of DEHA being used as a material in the preparation of solar panels, an emerging application that requires significant further investigation to understand its specific role and benefits. mit-ivy.com

Catalysis: The reduction of quinones to quinols using DEHA is an established reaction. However, research into organocatalysis, using compounds like hydroquinones to enhance the rate of oxygen reduction by DEHA, is an active and promising field. researchgate.net

Potential for Advanced Materials Design and Chemical Process Innovation

The unique properties of N,N-diethylhydroxylamine offer significant potential for innovation in both advanced materials design and chemical process optimization. Its function as a polymerization inhibitor and terminator is crucial for precise control over polymer synthesis, enabling the design of polymers with specific molecular weights and properties. mit-ivy.comnbinno.com This control is fundamental in creating advanced materials for various applications.

In the realm of materials protection and longevity, DEHA's role extends beyond a simple antioxidant. Its ability to decolorize phenols and act as a color stabilizer for monoalkyl phenols and various polymers is vital for creating color-stable materials for long-term use. As a raw material for silicones, it contributes to the development of advanced sealants and coatings with specific curing characteristics.

From a chemical process innovation perspective, DEHA represents a move towards greener and safer chemistry. Its widespread adoption as a replacement for hydrazine (B178648) in boiler water treatment is a prime example. aquaphoenixsci.comijcce.ac.ir Hydrazine is a suspected carcinogen, whereas DEHA has significantly lower toxicity, making it a more environmentally benign and safer alternative for industrial use. ijcce.ac.ir Although a higher concentration of DEHA may be required compared to hydrazine, its lower cost and reduced toxicity present a net benefit. ijcce.ac.ir

The development of continuous and efficient synthesis methods for DEHA, such as using tubular reactors for the cracking of triethylamine (B128534) oxide, represents another area of process innovation. google.com These methods aim to improve product purity and production efficiency while avoiding byproducts associated with older techniques. google.comguidechem.com Its application as a salt-free reductant in nuclear fuel reprocessing also showcases its potential to innovate sensitive chemical processes by minimizing radioactive waste streams. chemicalbook.com

Data Tables

Physical and Chemical Properties of N,N-diethylhydroxylamine
PropertyValueReference
Molecular FormulaC₄H₁₁NO wikipedia.org
Molecular Weight89.14 g/mol
AppearanceColorless to light yellow liquid mit-ivy.comwikipedia.org
Boiling Point125-130 °C
Melting Point-26 to -25 °C
Density0.867 g/mL at 25 °C
Flash Point45 °C
Solubility in WaterMiscible wikipedia.org
Key Industrial Applications of N,N-diethylhydroxylamine
Application AreaSpecific UseMechanism/FunctionReference
Polymer IndustryPolymerization inhibitor (e.g., for styrene (B11656), butadiene)Acts as a free-radical scavenger to prevent premature polymerization. nbinno.comgoogle.com
"Short-stopper" in emulsion polymerizationTerminates growing polymer chains to control reaction extent.
Water TreatmentOxygen scavenger in high/medium pressure boilersReduces dissolved oxygen and passivates metal surfaces. wikipedia.orgaquaphoenixsci.com
Chemical SynthesisReducing agent (e.g., quinones to quinols)Donates electrons in reduction reactions.
Intermediate for pharmaceuticals and agrochemicalsServes as a building block for more complex molecules.
Materials ScienceAntioxidant for unsaturated oils and resinsPrevents oxidative degradation. nbinno.com
Color stabilizer for phenols and polymersInhibits discoloration pathways.
EnvironmentalPhotochemical smog inhibitorScavenges atmospheric free radicals. mit-ivy.comnbinno.com
Nuclear IndustrySalt-free reducing agent in PUREX processSeparates Pu and Np from U. chemicalbook.com

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